N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide
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Description
Synthesis Analysis
While specific synthesis methods for “N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide” were not found, there are general methods for synthesizing aryl (thieno [2,3-b]quinolin-2-yl)methanone and 2- (2-aroyl-2,3-dihydrothieno [2,3-b]quinolin-3-yl)-1-arylethanone derivatives . These methods involve a sequential multi-component reaction from readily available starting materials . The products were obtained with excellent yield (85–95%) within short reaction times (25-30 min) in DMF at room temperature .Scientific Research Applications
Metal Mediated Inhibition of Enzymes
Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a critical enzyme involved in protein synthesis and regulation. These inhibitors, including compounds similar to N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)methanesulfonohydrazide, exhibit varying potencies against different metal forms of the enzyme, highlighting the importance of metal interactions in their mechanism of action (Huang et al., 2006).
Remote Sulfonylation in Organic Synthesis
The remote sulfonylation of aminoquinolines, a process relevant to the chemical family of this compound, has been developed using sodium sulfinates. This method highlights the synthesis of environmentally friendly byproducts and the creation of less odorous and more sustainable chemical processes (Xia et al., 2016).
Photo-induced Synthesis of Sulfonohydrazides
The photo-induced, catalyst-free synthesis of (2-oxoindolin-3-yl)methanesulfonohydrazides, a process that could potentially be applied to the synthesis of this compound, demonstrates an innovative approach to incorporating sulfonyl groups into molecules under mild conditions without metal catalysts (Zhou et al., 2016).
Corrosion Inhibition
Sulfonamide derivatives have shown significant potential as corrosion inhibitors for metals. Studies on quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides, similar in functional groups to this compound, reveal their effectiveness in protecting mild steel against corrosion in acidic media. This application is crucial for extending the lifespan of metal components in industrial systems (Olasunkanmi et al., 2016).
Anticancer Activity
The structural modification of quinoline compounds, akin to this compound, has been explored for antitumor activity. Research shows that certain amsacrine analogs, including those with quinoline systems, have potential anticancer properties, indicating the importance of the acridine moiety in their biological activity (Chilin et al., 2009).
Properties
IUPAC Name |
N'-methylsulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S2/c1-21(18,19)16-15-12(17)11-7-9-6-8-4-2-3-5-10(8)14-13(9)20-11/h2-7,16H,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPLLWWUXYWFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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